methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Description
This compound features a 1,5-benzodiazepin-4-one core, distinguished by a 7,8-dimethyl substitution, a 2-[(2-chlorobenzyl)amino]-2-oxoethyl side chain, and a methyl acetate group at position 2. The 2-chlorobenzyl substituent may enhance lipophilicity and receptor binding, while the methyl ester could act as a prodrug moiety, influencing bioavailability . Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX ) and spectroscopic methods (NMR, IR, MS) .
Properties
IUPAC Name |
methyl 2-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-14-8-19-20(9-15(14)2)27(22(29)10-17(26-19)11-23(30)31-3)13-21(28)25-12-16-6-4-5-7-18(16)24/h4-10,26H,11-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDVOIOEDJMSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its antimicrobial and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class, characterized by its unique structural features that contribute to its biological effects. The presence of a chlorobenzyl group and a dimethyl substituent enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzodiazepine derivatives. This compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Methyl Benzodiazepine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 10 |
| B | Escherichia coli | 15 |
| C | Pseudomonas aeruginosa | 20 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells.
Case Study: In Vitro Anticancer Activity
In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited IC50 values indicating potent activity:
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways.
Research Findings and Implications
Recent research underscores the dual role of this compound as both an antimicrobial and anticancer agent. The structural modifications enhance its bioactivity and selectivity towards target cells.
Table 3: Summary of Biological Activities
Comparison with Similar Compounds
Methylclonazepam (1,4-Benzodiazepin-2-one Derivative)
Structure : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one .
- Core Differences : The 1,4-benzodiazepine core contrasts with the target compound’s 1,5-isomer. Methylclonazepam includes a nitro group at position 7 and a 2-chlorophenyl substituent.
- The 1,4-core is associated with classical GABAA receptor modulation (anxiolytic, anticonvulsant effects), whereas the 1,5-core’s activity remains speculative.
- Synthetic Routes : Methylclonazepam synthesis involves nitration and alkylation, whereas the target compound likely requires cyclization and amidation steps .
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetate
Structure : Features a 1,4-benzoxazine core with an oxadiazole-phenyl group and methyl acetate .
- Core Differences : The benzoxazine ring replaces the benzodiazepine, introducing an oxygen atom instead of a second nitrogen.
- Functional Implications :
- Benzoxazines are explored for antimicrobial and anti-inflammatory applications, diverging from benzodiazepines’ CNS focus.
- The oxadiazole group may improve metabolic stability compared to the target’s acetamide side chain.
- Synthetic Routes: Condensation and cyclization under conventional heating vs.
(Z)-2-((5-(4-Chlorobenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-yl)Amino)Substituted Acids
Structure: Thiazolidinone core with a 4-chlorobenzylidene group and carboxylic acid .
- Core Differences: The thiazolidinone ring lacks the seven-membered benzodiazepine structure but shares a 4-oxo motif.
- Functional Implications: Thiazolidinones are studied for anticancer activity, suggesting divergent therapeutic targets. The free carboxylic acid in these compounds may enhance solubility but reduce cell membrane permeability compared to the target’s methyl ester.
Comparative Data Table
Key Research Findings
- Structural Impact on Activity : The 1,5-benzodiazepine core may offer unique receptor interaction profiles compared to 1,4-analogs, as seen in Methylclonazepam’s GABAergic activity .
- Substituent Effects :
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) could optimize the target compound’s synthesis, reducing reaction times compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
